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Stability and Storage of Geldanamycin-FITC: A Technical Guide

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Compound of Interest		
Compound Name:	Geldanamycin-FITC	
Cat. No.:	B12422447	Get Quote

Introduction: **Geldanamycin-FITC** is a fluorescently labeled derivative of the natural product Geldanamycin, an ansamycin antibiotic that binds to and inhibits Heat Shock Protein 90 (HSP90).[1][2] This probe is a valuable tool for researchers studying HSP90 function, particularly in fluorescence polarization assays for screening potential HSP90 inhibitors and for detecting cell surface HSP90.[3][4] Given its fluorescent nature and biological activity, proper handling and storage are critical to ensure its stability and performance in experimental settings. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling protocols for **Geldanamycin-FITC**.

Storage Conditions

The stability of **Geldanamycin-FITC** is highly dependent on storage temperature and protection from light. For optimal performance and longevity, it is essential to adhere to the following storage guidelines.



Storage Type	Temperature	Duration	Key Considerations
Long-term Storage	-80°C	Up to 6 months	Protect from light.[3] [4] Avoid repeated freeze-thaw cycles.[1] [5]
Short-term Storage	-20°C	Up to 1 month	Protect from light.[3] [4] Store under desiccating conditions.[6]
Working Solutions	4°C (assay dependent)	Should be prepared and used immediately	Keep away from light.

Handling and Preparation of Solutions

Proper handling techniques are crucial to maintain the integrity of **Geldanamycin-FITC**.

- Reconstitution: Geldanamycin-FITC is typically supplied as a solid or a solution in DMSO.[5]
 [7] It is soluble in DMSO at concentrations greater than 10 mg/mL.[1] To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4]
- Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.
 [1][3][5]
- Protection from Light: Both stock and working solutions of **Geldanamycin-FITC** should be protected from light to prevent photobleaching of the FITC fluorophore.[3][5][8]
- Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.[3]

Stability Profile



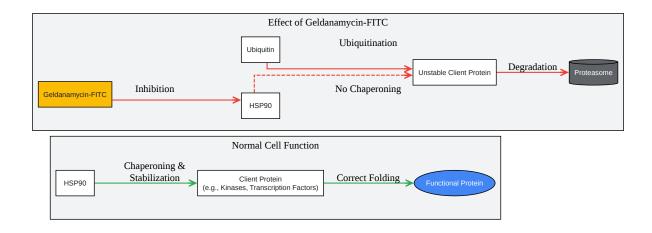
While detailed quantitative stability data under various conditions are not extensively published, the available information indicates the following:

- Temperature Sensitivity: The compound is sensitive to temperature, with long-term stability significantly enhanced at -80°C compared to -20°C.[3][4]
- Light Sensitivity: As a fluorescently labeled compound, **Geldanamycin-FITC** is susceptible to photodegradation. Exposure to light should be minimized during storage and handling.[3] [5]
- Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and should be avoided.[1][3][5]
- Oxidation: It is recommended to keep DMSO stock solutions out of contact with air, suggesting potential sensitivity to oxidation.[5]

Mechanism of Action: HSP90 Inhibition and Client Protein Degradation

Geldanamycin binds specifically to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone responsible for the folding, stabilization, and activation of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Inhibition of HSP90 by Geldanamycin leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[9] This mechanism is central to its anti-cancer properties.[2]





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Figure 1: HSP90 Inhibition by Geldanamycin-FITC.

Experimental Protocol Example: Fluorescence Polarization Assay for HSP90 Inhibitors

Geldanamycin-FITC is frequently used in fluorescence polarization (FP) assays to screen for and characterize HSP90 inhibitors.[3][4] The principle of this assay is based on the change in the polarization of fluorescent light emitted by **Geldanamycin-FITC** upon binding to the much larger HSP90 protein. An inhibitor will displace **Geldanamycin-FITC** from HSP90, leading to a decrease in fluorescence polarization.

Materials:

- Geldanamycin-FITC
- HSP90 protein (e.g., HsHsp90 or PfHsp90)



- Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, 0.01% NP-40)[3]
- Test compounds (potential HSP90 inhibitors)
- 384-well microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:[3]

- Prepare Reagents:
 - Dilute Geldanamycin-FITC to a working concentration of 1 nM in the assay buffer. This solution should be prepared fresh and protected from light.
 - Prepare solutions of HSP90 protein at the desired final concentrations (e.g., 32 nM for HsHsp90, 60 nM for PfHsp90).
 - Prepare serial dilutions of test compounds.
- Assay Setup:
 - \circ Add the assay components to the wells of a 384-well microplate. The final assay volume is typically 50 μL .
 - Include control wells:
 - Negative Control (0% inhibition): Contains HSP90 and Geldanamycin-FITC (bound probe).
 - Positive Control (100% inhibition): Contains only **Geldanamycin-FITC** (free probe).
 - For test wells, add HSP90, Geldanamycin-FITC, and the test compound.
- Incubation:
 - Incubate the plate, for example, overnight at 4°C.

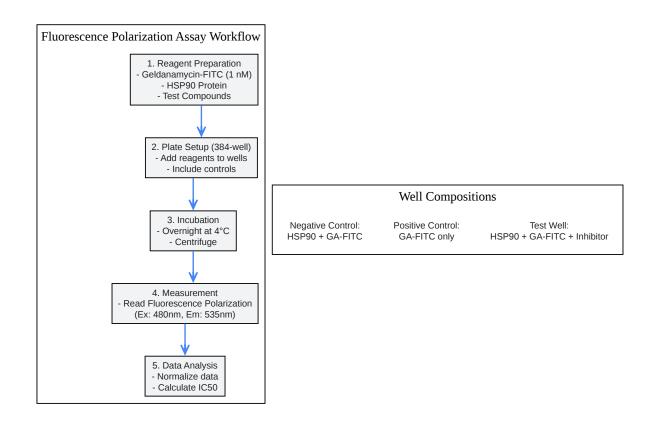
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- After incubation, centrifuge the plate.
- Measurement:
 - Measure the fluorescence polarization signal in each well using a plate reader with appropriate excitation and emission filters (e.g., 480 nm excitation and 535 nm emission).
- Data Analysis:
 - Normalize the data using the positive and negative controls.
 - Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.





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Figure 2: Workflow for an HSP90 FP Assay.

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